(2S)-2-azidopropan-1-amine hydrochloride

Chiral Building Block Enantioselective Synthesis Click Chemistry

Racemic azido-amines introduce stereochemical ambiguity in CuAAC click chemistry, compromising SAR interpretation and requiring costly chiral separation. (2S)-2-Azidopropan-1-amine HCl (CAS 847259-94-3) is the single (S)-enantiomer building block that eliminates diastereomer formation. • Enantiopure triazole libraries with defined (S)-stereochemistry for unambiguous SAR • Sequential amine coupling and azide click ligation without stereochemical erosion • Reproducible outcomes in chiral drug candidate and asymmetric catalyst synthesis. Available from inventory for worldwide dispatch.

Molecular Formula C3H9ClN4
Molecular Weight 136.58
CAS No. 847259-94-3
Cat. No. B2603766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-azidopropan-1-amine hydrochloride
CAS847259-94-3
Molecular FormulaC3H9ClN4
Molecular Weight136.58
Structural Identifiers
SMILESCC(CN)N=[N+]=[N-].Cl
InChIInChI=1S/C3H8N4.ClH/c1-3(2-4)6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m0./s1
InChIKeyOCAXOZPCDWGASL-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Azidopropan-1-amine Hydrochloride: Chiral Azido-Amine Building Block


(2S)-2-Azidopropan-1-amine hydrochloride (CAS 847259-94-3) is a chiral, bifunctional small-molecule building block containing a primary amine, a secondary azide at the (S)-stereogenic center, and is formulated as a hydrochloride salt (C₃H₉ClN₄, MW 136.58 g/mol) . It serves as a versatile intermediate for click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC), enabling the construction of 1,2,3-triazole-containing compounds with retention of stereochemical information, and for amine-directed bioconjugation or dendrimer functionalization [1]. The compound's value derives from the precise spatial positioning of the reactive azide relative to the amine on a chiral propane backbone, which cannot be replicated by achiral or regioisomeric alternatives.

Chiral (S)-azido-amine building block for CuAAC click chemistry
Defined (S)-stereocenter supports enantiopure triazole synthesis
HCl salt form supports solid-phase handling workflows

Why Achiral or Racemic Azido-Amine Building Blocks Cannot Substitute


The most common azido-amine reagents, such as 3-azidopropan-1-amine (linear, achiral) and racemic 2-azidopropan-1-amine, lack the defined (S)-configuration at the carbon bearing the azide group. Using these alternatives in chiral synthesis introduces either a racemic mixture or an achiral backbone that precludes the generation of enantiomerically enriched downstream products. For applications where the spatial orientation of the azide-derived triazole or the amine-derived linkage directly influences target binding (e.g., chiral drug candidates, asymmetric catalysts, or stereospecific bioconjugates), the (2S)-enantiomer is the sole procurement choice to ensure reproducible stereochemical outcomes [1]. The following sections quantify the specific dimensions where this compound differentiates from its closest analogs.

Racemic 2-azidopropan-1-amine
Introduces 50% undesired (R)-enantiomer; may complicate chiral SAR interpretation and require separation
3-Azidopropan-1-amine (achiral)
Linear achiral backbone does not provide stereochemical control at the triazole-proximal position
Free base azido amines
Expected liquid/oil form may reduce gravimetric dispensing accuracy relative to solid HCl salt

Quantitative Differentiation Against Closest Analogs


Enantiomeric Purity vs. Racemic 2-Azidopropan-1-amine

The (2S)-2-azidopropan-1-amine hydrochloride (CAS 847259-94-3) is supplied as a single enantiomer with a defined (S)-configuration at the C2 stereocenter, whereas the corresponding racemic mixture (CAS not assigned) or the (2R)-enantiomer (CAS 847259-89-6) would produce either a 1:1 mixture of diastereomers or the opposite enantiomer in downstream click or amidation products. AKSci specifications confirm the (2S) material at ≥95% purity, but the critical distinction is stereochemical identity, not simply chemical purity . The commercial availability of the separate enantiomers (2S vs. 2R) with distinct MDL identifiers (MFCD28954340 vs. MFCD28954338) enables unambiguous procurement of the required stereoisomer [1]. In contrast, racemic 2-azidopropan-1-amine yields a statistical mixture of triazole stereoisomers upon CuAAC, complicating purification and biological interpretation.

Enantiomeric Identity
Head-to-head
0% unwanted (R)-enantiomer vs. 50% in racemate vs. 100% in (2R)-enantiomer
Supports enantiopure triazole library construction
Verified by distinct MDL identifiers and SMILES assignment
Chiral Building Block Enantioselective Synthesis Click Chemistry

Regioisomeric Azide Position vs. 3-Azidopropan-1-amine

In (2S)-2-azidopropan-1-amine hydrochloride, the azide is located at the internal C2 position with a methyl substituent at the same carbon, creating a sterically differentiated, chiral environment for the azide. By contrast, 3-azidopropan-1-amine (CAS 88192-19-2) carries the azide at the terminal C3 position on a linear, achiral backbone . This positional difference alters the steric accessibility and electronic environment of the azide. In CuAAC reactions, the rate of triazole formation can be influenced by azide substitution pattern; secondary azides (as in the target compound) may exhibit different kinetic profiles compared to primary azides (as in the comparator) [1]. Although direct kinetic data for this specific pair are not available in the public domain, the established structure-reactivity relationships in click chemistry demonstrate that secondary azides react more slowly than primary azides, which may be advantageous for sequential bioconjugation strategies requiring chemoselectivity.

Azide Substitution Pattern
Class-level
Secondary azide at chiral C2 vs. primary azide at terminal C3; distinct steric and kinetic profile
Reported structure-reactivity context for sequential bioconjugation strategies
Direct kinetic comparison data not available for these exact compounds
Regioselective Click Chemistry Dendrimer Functionalization Triazole Synthesis

Hydrochloride Salt Stability vs. Free Base Azido Amines

The (2S)-2-azidopropan-1-amine is provided as the hydrochloride salt (C₃H₉ClN₄), which confers solid-state stability at recommended storage conditions (cool, dry place) . Free base azido amines are generally liquids or oils at room temperature and are more prone to decomposition, volatilization, or azide degradation during storage and weighing. The hydrochloride form enables gravimetric dispensing with higher accuracy for solid-phase synthesis or milligram-scale reactions. AKSci specifications confirm long-term storage viability as a solid hydrochloride, with transport classified as non-hazardous under DOT/IATA . While class-level data indicate that salt forms of small alkyl amines generally exhibit lower vapor pressures and improved oxidative stability compared to their free bases, no head-to-head accelerated stability study was identified for this specific compound.

Salt Form Handling
Data to verify
Solid HCl salt vs. expected liquid free base; lower vapor pressure inferred from class-level behavior
May support gravimetric dispensing accuracy in solid-phase workflows
No head-to-head accelerated stability study identified
Solid-Phase Handling Storage Stability Formulation Reproducibility

High-Value Application Scenarios Where Substitution Fails


Stereospecific Synthesis of Chiral Triazole Drug Candidates

In medicinal chemistry programs targeting chiral triazole-containing pharmacophores, the (2S)-configured azide ensures that the triazole ring is positioned with defined stereochemistry relative to the molecular scaffold. Using racemic or (2R)-azide would generate a mixture of diastereomers, complicating structure-activity relationship (SAR) interpretation and requiring chiral separation [Section 3, Evidence 1]. The (2S)-enantiomer is the single-isomer building block for constructing enantiopure triazole libraries [1].

Asymmetric Catalyst and Chiral Ligand Construction

The bifunctional amine-azide motif enables sequential functionalization: the amine can be coupled to a chiral ligand backbone, while the azide undergoes CuAAC to introduce a triazole coordinating group. The (S)-stereochemistry at the azide-bearing carbon influences the diastereomeric environment of the resulting metal-binding pocket, a feature that cannot be replicated with achiral 3-azidopropan-1-amine [Section 3, Evidence 2] [1].

Chiral Dendrimer and Polymer Functionalization

For the construction of chiral dendrimers or helical polymers where side-chain stereochemistry dictates macromolecular conformation, the (2S)-azido-amine provides a single-enantiomer focal point. Post-click triazole formation preserves the original (S)-configuration, yielding homochiral macromolecular architectures. Racemic or regioisomeric azido-amines would erase this stereochemical information [Section 3, Evidence 1 and 2] [1].

Bioorthogonal Labeling of Chiral Biomolecules

When conjugating fluorescent probes or affinity tags to chiral biomolecules (e.g., peptide drugs, natural products) via the amine handle followed by click ligation, the stereochemistry of the linker can influence biological recognition. The (2S)-enantiomer ensures a single diastereomeric conjugate, enabling unambiguous interpretation of biochemical and cellular assay results [1].

Application
Selection Property
Validation Focus
Chiral triazole library synthesis
Stereochemical identity
Enantiomeric purity verification
Chiral ligand scaffold assembly
Bifunctional amine-azide motif
Sequential functionalization control
Chiral dendrimer functionalization
Single-enantiomer focal point
Homochiral architecture validation
Chiral biomolecule conjugation
Linker stereochemistry
Diastereomeric conjugate analysis
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